molecular formula C14H10ClNO2 B14596183 Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- CAS No. 61603-35-8

Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-

Cat. No.: B14596183
CAS No.: 61603-35-8
M. Wt: 259.69 g/mol
InChI Key: ULCYFDMFSZALKI-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- is a heterocyclic compound that consists of a furan ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-(phenylmethyl)pyridine-2-carboxylic acid with a dehydrating agent to form the desired furan ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,2-b]pyridin-6-ol
  • Furo[3,2-b]pyridine-2-carboxylic acid
  • 3-Bromofuro[3,2-b]pyridine

Uniqueness

Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the chloro and phenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

61603-35-8

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

6-benzyl-3-chlorofuro[2,3-c]pyridin-2-one

InChI

InChI=1S/C14H10ClNO2/c15-13-11-6-7-16(9-12(11)18-14(13)17)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

ULCYFDMFSZALKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C(=O)OC3=C2)Cl

Origin of Product

United States

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